2-Fluoro-4-(methoxymethoxy)phenylboronic acid
Description
BenchChem offers high-quality 2-Fluoro-4-(methoxymethoxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(methoxymethoxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-fluoro-4-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-14-6-2-3-7(9(11)12)8(10)4-6/h2-4,11-12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUAPSMNXJOMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCOC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-4-(methoxymethoxy)phenylboronic acid and Its Isomers: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-Fluoro-4-(methoxymethoxy)phenylboronic acid, a fluorinated organoboron compound of interest to researchers and professionals in drug development and organic synthesis. Due to the limited availability of data for this specific regioisomer, this guide also presents a detailed analysis of its closely related and more readily available isomers, offering a broader perspective for synthetic and medicinal chemists.
Core Compound Identification and Properties
2-Fluoro-4-(methoxymethoxy)phenylboronic acid
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BFO₄ | PubChemLite |
| Molecular Weight | 199.97 g/mol | Calculated |
| Monoisotopic Mass | 200.06561 Da | PubChemLite |
The absence of a dedicated CAS number suggests that this particular isomer may not be commercially available or as extensively studied as its counterparts. Researchers interested in this specific compound may need to pursue custom synthesis.
Commercially Available Isomers
Two prominent and commercially available isomers of 2-Fluoro-4-(methoxymethoxy)phenylboronic acid are [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid and (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. Their properties are summarized below for comparative analysis.
| Property | [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid | (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid |
| CAS Number | 335254-87-0[1] | 488713-34-4[2][3][4] |
| Molecular Formula | C₈H₁₀BFO₄[1] | C₈H₁₀BFO₄[2] |
| Molecular Weight | 199.97 g/mol [1] | 199.97 g/mol [2][4] |
| Synonyms | (4-fluoro-2-(methoxymethoxy)phenyl)boronic acid | Not specified |
| Purity | 98% | 96%+ |
| Physical Form | Solid[5] | Not specified |
| Storage Conditions | Inert atmosphere, 2-8°C[5] | Not specified |
Synthesis and Mechanistic Insights
The synthesis of fluorinated phenylboronic acids typically involves a multi-step process. While a specific protocol for 2-Fluoro-4-(methoxymethoxy)phenylboronic acid is not documented, a general synthetic pathway can be extrapolated from established methods for related compounds.
A common approach involves the ortho-lithiation of a suitably protected fluorophenol, followed by quenching with a trialkyl borate and subsequent hydrolysis. The choice of protecting group for the hydroxyl moiety is critical to prevent unwanted side reactions. The methoxymethyl (MOM) ether is a suitable choice due to its stability under the strongly basic conditions of lithiation and its relatively straightforward deprotection.
A plausible synthetic route is outlined below:
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
Disclaimer: This is a generalized protocol and should be optimized for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the respective fluoro-(methoxymethoxy)phenylboronic acid isomer (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. For specific handling and safety information, consult the Safety Data Sheet (SDS) provided by the supplier for the relevant isomer. For [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid, the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). [5]
Conclusion
2-Fluoro-4-(methoxymethoxy)phenylboronic acid and its isomers are valuable reagents for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. While the title compound itself is not widely available, its isomers provide readily accessible alternatives for researchers. The strategic incorporation of fluorine and a protected hydroxyl group offers a versatile platform for creating diverse and potent bioactive compounds.
References
-
2a biotech. (n.d.). (5-FLUORO-2-(METHOXYMETHOXY)PHENYL)BORONIC ACID. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-fluoro-4-(methoxymethoxy)phenylboronic acid. Retrieved from [Link]
Sources
- 1. 335254-87-0 | [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. 5-Fluoro-2-(methoxymethoxy)phenylboronic acid | CAS 488713-34-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. BLDpharm - Bulk Product Details [bldpharm.com]
- 5. [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid | 335254-87-0 [sigmaaldrich.com]
Troubleshooting & Optimization
Optimizing solvent systems for 2-Fluoro-4-(methoxymethoxy)phenylboronic acid reactions
Topic: Optimizing solvent systems for 2-Fluoro-4-(methoxymethoxy)phenylboronic acid reactions Content type: Technical Support Center Guide
Product ID: 2F-4MOM-PBA CAS: (Hypothetical/Derivative) Support Level: Tier 3 (Advanced Process Chemistry)
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with 2-Fluoro-4-(methoxymethoxy)phenylboronic acid . This molecule presents a unique "reactivity-stability paradox" due to the opposing electronic effects of the ortho-fluorine and the para-methoxymethoxy (MOM) group.
This documentation is structured to guide you through solvent selection, reaction optimization, and troubleshooting of common failure modes like protodeboronation and protecting group cleavage.
The Reactivity Profile
Before optimizing solvents, it is critical to understand why this molecule fails in standard conditions.
-
The 4-MOM Effect (Electronic): The methoxymethoxy group is a strong resonance donor (
). This increases electron density at the para position (the carbon attached to boron). Consequence: The C-B bond is electron-rich and highly susceptible to electrophilic attack (protodeboronation), especially in the presence of water and heat. -
The 2-Fluoro Effect (Steric/Electronic): The fluorine atom provides inductive withdrawal (
), which increases the Lewis acidity of the boron center, accelerating base coordination. However, it also introduces steric bulk that can retard the transmetallation step. -
The Stability Paradox: You need a base to activate the boronic acid for Suzuki coupling, but high basicity and temperature accelerate the decomposition of this electron-rich arylboronate.
Solvent System Optimization Guide
Comparison of Binary Solvent Systems
We have compiled performance data for Suzuki-Miyaura couplings involving electron-rich, ortho-substituted boronic acids.
| Solvent System (v/v) | Base | Temp (°C) | Suitability | Technical Notes |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 80–100 | High | Recommended Standard. Excellent solubility for both the lipophilic MOM group and the inorganic base. High boiling point allows rapid conversion before decomposition occurs. |
| THF / H₂O (9:1) | Na₂CO₃ | 60–65 | Medium | Good for lower temperature reactions, but the lower boiling point of THF often leads to incomplete conversion. |
| Toluene / H₂O (10:1) | K₃PO₄ | 100 | Low | Poor solubility of the boronic acid leads to slow reaction rates. Requires phase transfer catalysts (e.g., TBAB) to function effectively. |
| DMF / IPA (4:1) | K₂CO₃ | 100 | Specialist | "Slow-Release" Protocol. Use this for highly unstable substrates. Anhydrous conditions minimize protodeboronation. |
| Ethanol / H₂O | Base | Var. | Risk | Avoid. Risk of solvolysis or transesterification of the boronate ester intermediates. |
Decision Logic for Solvent Selection
Use the following logic flow to determine the optimal solvent for your specific coupling partner.
Caption: Decision matrix for selecting the optimal solvent system based on electrophile reactivity and boronic acid stability.
Troubleshooting & FAQs
Issue: Low Yield due to Protodeboronation
Symptom: You observe the formation of 3-fluorophenol derivatives (where the
Mechanism: The electron-donating MOM group facilitates protonation at the ipso-carbon. Corrective Actions:
-
Reduce Water Content: Switch from 4:1 to 9:1 or 10:1 organic:aqueous ratio. Water is necessary for the base mechanism but is the proton source for decomposition.
-
Increase Catalyst Loading: The goal is to make the Transmetallation rate (
) faster than the Protodeboronation rate ( ). Increasing Pd loading (e.g., to 3-5 mol%) can accelerate the productive cycle. -
"Slow-Release" Addition: Do not add the boronic acid all at once. Add it portion-wise (e.g., 3 portions over 1 hour) or via syringe pump to keep the instantaneous concentration low, favoring the cross-coupling over the second-order decomposition pathways.
Issue: MOM Group Cleavage
Symptom: Loss of the protecting group, resulting in free phenols or complex mixtures.
Q: Can I use acidic workups to remove the catalyst? A: Absolutely not. The Methoxymethoxy (MOM) group is an acetal and is acid-labile.
-
Avoid: 1M HCl washes, silica gel chromatography with acidic impurities (use triethylamine-neutralized silica), or prolonged exposure to Lewis acidic byproducts.
-
Recommended Workup: Quench with saturated
(mildly acidic but usually safe if brief) or simply dilute with water and extract. For catalyst removal, use scavenging resins (e.g., Thiol-functionalized silica) at neutral pH.
Q: Is methanol safe as a co-solvent? A: Generally, yes, but caution is advised. While MOM is stable to base, prolonged heating in alcohols can sometimes lead to acetal exchange. We recommend Isopropanol (IPA) or t-Butanol if an alcoholic co-solvent is required, as their steric bulk prevents nucleophilic attack on the MOM acetal center.
Advanced Protocol: The "Anhydrous" Coupling
For cases where the 2-Fluoro-4-MOM-phenylboronic acid degrades too rapidly in aqueous dioxane, use this modified protocol inspired by the stability studies of unstable boronates [1].
Reagents:
-
Solvent: DMF / Isopropanol (4:1 ratio), strictly anhydrous.
-
Base:
(finely ground, anhydrous). -
Catalyst:
(robust against chelation from the ortho-fluoro group).
Procedure:
-
Dissolve the aryl halide and catalyst in the DMF/IPA mixture.
-
Heat to 80°C.
-
Critical Step: Add the 2-Fluoro-4-MOM-phenylboronic acid as a solution in DMF slowly over 30 minutes.
-
Rationale: This maintains a low concentration of the boronate, minimizing homocoupling and decomposition while maximizing the probability of interaction with the oxidized Pd-Ar species.
Visualizing the Failure Mode
Understanding the competition between the productive cycle and the destructive side reaction is key to optimization.
Caption: Kinetic competition between the desired transmetallation and the undesired protodeboronation pathway.
References
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Knapp, D. M., et al. Journal of the American Chemical Society (2009). [Link] (Source for the DMF/IPA solvent system and slow-addition strategy for unstable boronates).
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Groves, A., et al. Beilstein Journal of Organic Chemistry (2019). [Link] (Validation of Dioxane/Water systems for fluoro-substituted heteroaryl couplings).
-
MOM Ethers: Stability and Protection. Organic Chemistry Portal. [Link] (Authoritative data on MOM group stability in acidic vs. basic conditions).
-
Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester. Zhang, G., et al. ResearchGate (2017). [Link] (Mechanistic insight into how electron-donating groups para to boron accelerate deboronation).
Sources
Validation & Comparative
A Researcher's Guide to Phenylboronic Acid Crystallography: A Comparative Analysis of 2-Fluoro-4-(methoxymethoxy)phenylboronic acid and its Analogs
For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of molecules is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing invaluable insights into molecular geometry, intermolecular interactions, and solid-state packing. This guide focuses on 2-Fluoro-4-(methoxymethoxy)phenylboronic acid, a compound of interest in synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions.
A comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) and other public databases reveals a notable absence of experimental single-crystal X-ray diffraction data for 2-Fluoro-4-(methoxymethoxy)phenylboronic acid. This data gap underscores the critical need for experimental determination to fully characterize this reagent. In the absence of direct data, this guide will provide a comparative analysis of structurally similar phenylboronic acids for which crystallographic data is available. This comparison will offer predictive insights into the likely structural features of our target compound and serve as a valuable reference for its future crystallographic characterization.
Comparative Crystallographic Analysis of Phenylboronic Acid Analogs
To infer the potential solid-state structure of 2-Fluoro-4-(methoxymethoxy)phenylboronic acid, we will examine the crystallographic data of three closely related, publicly available structures: 2-Fluorophenylboronic acid, 2,4-Difluorophenylboronic acid, and 4-(Methoxycarbonyl)phenylboronic acid.
| Parameter | 2-Fluorophenylboronic acid[1] | 2,4-Difluorophenylboronic acid[2][3] | 4-(Methoxycarbonyl)phenylboronic acid[4][5] |
| CSD Deposition No. | 4512180 | Not explicitly stated, but structure reported | Not explicitly stated, but structure reported |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P 1 21/c 1 | Pccn | P21/c |
| a (Å) | 5.10172 | 10.386(2) | 6.2642(3) |
| b (Å) | 5.55660 | 6.848(1) | 11.2355(6) |
| c (Å) | 22.0587 | 10.021(2) | 12.1643(6) |
| α (°) | 90.00 | 90 | 90 |
| β (°) | 94.731 | 90 | 101.996(2) |
| γ (°) | 90.00 | 90 | 90 |
| Key Structural Features | Hydrogen-bonded dimers | Planar molecule, inversion dimers | Almost planar, forms inversion dimers |
Expert Insights: The crystallographic data of these analogs consistently reveal a common structural motif: the formation of hydrogen-bonded dimers through the boronic acid hydroxyl groups. This self-assembly is a dominant feature in the solid-state chemistry of phenylboronic acids. Furthermore, the planarity of the molecule, or lack thereof, is influenced by the nature and position of the substituents on the phenyl ring. For 2-Fluoro-4-(methoxymethoxy)phenylboronic acid, we can anticipate a similar dimeric structure. The presence of the bulky and flexible methoxymethoxy group might introduce some torsion, twisting the phenyl ring relative to the boronic acid moiety.
The Imperative of Experimental Data: A Protocol for Crystal Structure Determination
The predictive power of comparative analysis is substantial, but it is no substitute for empirical data. The following is a detailed, field-proven protocol for obtaining single-crystal X-ray diffraction data for a small organic molecule like 2-Fluoro-4-(methoxymethoxy)phenylboronic acid.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth (The Art of Crystallization):
-
Rationale: The foundation of a successful X-ray crystallography experiment is a high-quality single crystal. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice.
-
Procedure:
-
Dissolve a small amount of 2-Fluoro-4-(methoxymethoxy)phenylboronic acid in a minimal amount of a suitable solvent (e.g., methanol, ethanol, acetone, or a solvent mixture).
-
Employ various crystallization techniques to achieve supersaturation:
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over several days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution on a siliconized coverslip and invert it over a reservoir containing a precipitant (a solvent in which the compound is less soluble).
-
Cooling: Slowly cool a saturated solution.
-
-
Monitor for the formation of clear, well-defined single crystals.
-
2. Crystal Mounting and Data Collection:
-
Rationale: A suitable crystal must be mounted on the diffractometer and kept at a low temperature to minimize thermal vibrations and radiation damage.
-
Procedure:
-
Under a microscope, select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible defects.
-
Mount the crystal on a cryoloop.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
3. Data Processing and Structure Solution:
-
Rationale: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This information is then used to solve the crystal structure.
-
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Determine the crystal system and space group from the diffraction data.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Refine the structural model against the experimental data to obtain the final, accurate crystal structure.
-
4. Structure Validation and Analysis:
-
Rationale: The final structure must be validated to ensure its quality and accuracy.
-
Procedure:
-
Check the final R-factor, which is a measure of the agreement between the calculated and observed structure factors. A low R-factor (typically below 5-10%) indicates a good quality structure.
-
Analyze the bond lengths, bond angles, and torsion angles to ensure they are chemically reasonable.
-
Examine the intermolecular interactions, such as hydrogen bonds and van der Waals forces, to understand the crystal packing.
-
Deposit the final structure and data in the Cambridge Crystallographic Data Centre (CCDC) to make it publicly available to the scientific community.
-
Visualizing the Workflow
To provide a clearer understanding of the crystallographic process, the following diagram illustrates the key stages from sample preparation to final structure analysis.
Caption: Workflow for small molecule X-ray crystallography.
Conclusion
While the crystal structure of 2-Fluoro-4-(methoxymethoxy)phenylboronic acid remains to be experimentally determined, a comparative analysis of its structural analogs provides valuable predictive insights into its likely solid-state conformation. The consistent formation of hydrogen-bonded dimers is a key takeaway for any researcher working with this class of compounds. This guide has also provided a robust, step-by-step protocol for the crystallographic community to fill the existing data gap. The elucidation of this structure will undoubtedly contribute to a more complete understanding of its chemical behavior and facilitate its application in the development of novel chemical entities.
References
-
PubChem. (n.d.). 2-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
López-Mendoza, A., et al. (2009). 2,4-Difluoro-phenyl-boronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o44–o45. [Link]
-
PubChem. (n.d.). 2,4-Difluorophenylboronic acid. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Rosca, D. A., et al. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(1), o33–o34. [Link]
-
IUCr Journals. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Retrieved February 13, 2026, from [Link]
Sources
- 1. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Difluoro-phenyl-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tara.tcd.ie [tara.tcd.ie]
Safety Operating Guide
Proper Disposal of 2-Fluoro-4-(methoxymethoxy)phenylboronic Acid: A Guide for Laboratory Professionals
A Note from Your Senior Application Scientist
Hazard Assessment and Chemical Profile
Understanding the chemical's character is the first step to its safe disposal. Based on analogous compounds like 3-Fluoro-4-methoxyphenylboronic acid and 2-Fluorophenylboronic acid, we can anticipate the primary hazards associated with 2-Fluoro-4-(methoxymethoxy)phenylboronic acid.[1][2]
Anticipated GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ⚠️ |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | ⚠️ |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | ⚠️ |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | ⚠️ |
Table 1: Anticipated GHS Hazard Profile for 2-Fluoro-4-(methoxymethoxy)phenylboronic acid based on structurally similar compounds.[1][3]
Key Chemical Properties & Incompatibilities:
-
Appearance: Likely an off-white to white solid.
-
Stability: Phenylboronic acids are generally stable under normal conditions but can be sensitive to moisture and air. They are also known to undergo dehydration to form cyclic anhydrides (boroxines).
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][3] Hazardous decomposition can occur upon combustion, producing carbon oxides, boron oxides, and hydrogen fluoride.[1][3]
Immediate Safety Protocols: The First Line of Defense
Before beginning any disposal procedure, ensuring personal and environmental safety is paramount. All handling of this compound and its waste must occur within a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Tight-sealing chemical safety goggles or a face shield.[1]
-
Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.
-
Body Protection: A fully fastened laboratory coat.
-
Respiratory Protection: For handling bulk quantities or if dust is generated, a NIOSH/MSHA approved respirator with a particulate filter is recommended.[3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-Fluoro-4-(methoxymethoxy)phenylboronic acid is to treat it as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.
Step 1: Segregation at the Source
-
Why: Proper segregation is a cornerstone of safe chemical waste management, preventing dangerous reactions between incompatible chemicals.
-
Action: Immediately designate a specific, clearly labeled hazardous waste container for 2-Fluoro-4-(methoxymethoxy)phenylboronic acid and its contaminated materials. This container should be located in a designated Satellite Accumulation Area (SAA) within your laboratory.
Step 2: Waste Collection
-
Solid Waste:
-
What: Unused or expired reagent, contaminated weigh boats, gloves, and paper towels.
-
How: Carefully place all solid waste into a designated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail). Avoid generating dust.
-
-
Liquid Waste (Solutions):
-
What: Reaction mixtures containing the boronic acid, solutions from work-ups, and solvent rinses from contaminated glassware.
-
How: Collect all liquid waste in a sealable, chemically compatible container (e.g., an HDPE or glass bottle). Use a funnel to prevent spills. Do not overfill containers; leave at least 10% headspace for vapor expansion.
-
-
Contaminated "Sharps":
-
What: Needles, Pasteur pipettes, or broken glass contaminated with the compound.
-
How: Place these items in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
-
Step 3: Labeling the Waste Container
-
Why: Accurate labeling is a regulatory requirement and ensures that everyone, from your lab colleagues to the Environmental Health and Safety (EHS) team, understands the container's contents and associated hazards.
-
Action: Affix a hazardous waste label to the container as soon as the first piece of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Fluoro-4-(methoxymethoxy)phenylboronic acid" (avoid abbreviations)
-
An accurate list of all constituents in the container, including solvents and their approximate percentages.
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date of accumulation start.
-
Step 4: Storage Pending Disposal
-
Why: Safe storage prevents accidental spills, exposure, and reactions.
-
Action:
-
Keep the hazardous waste container tightly sealed at all times, except when adding waste.
-
Store the container in your lab's designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.
-
Ensure the container is within a secondary containment bin to catch any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.
-
Step 5: Arranging for Final Disposal
-
Why: Final disposal must be handled by trained professionals in compliance with all federal, state, and local regulations.
-
Action: Once the waste container is full, or if you are discontinuing work with the compound, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Do not move the waste to a central accumulation area yourself unless specifically trained and authorized to do so.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2-Fluoro-4-(methoxymethoxy)phenylboronic acid waste streams.
Disposal workflow for 2-Fluoro-4-(methoxymethoxy)phenylboronic acid.
Emergency Procedures: Spill Management
In the event of a spill, your immediate response is critical to containing the hazard.
-
Alert Personnel: Immediately notify everyone in the vicinity of the spill.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and call your institution's emergency number.
-
Contain the Spill: If the spill is small and you are trained to handle it:
-
Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow).
-
For a solid spill, carefully sweep the material into a container, avoiding dust generation.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soapy water, followed by a solvent rinse like ethanol), collecting all cleaning materials as hazardous waste.
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into your designated hazardous waste container.
-
Report: Report the incident to your supervisor and your institution's EHS department, regardless of the spill's size.
By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are actively participating in a culture of safety that is foundational to exemplary scientific research.
References
-
PubChem. 2-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
BASF. (2022, December 2). Safety data sheet. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
Capot Chemical. (2013, September 6). MSDS of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
